molecular formula C18H18ClN3S B2418884 5-(4-tert-Butyl-phenyl)-4-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 748793-35-3

5-(4-tert-Butyl-phenyl)-4-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol

Cat. No.: B2418884
CAS No.: 748793-35-3
M. Wt: 343.87
InChI Key: WNEDDPDCTLGSCT-UHFFFAOYSA-N
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Description

5-(4-tert-Butyl-phenyl)-4-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-Butyl-phenyl)-4-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with isothiocyanates. The reaction conditions often include:

    Solvent: Common solvents used are ethanol, methanol, or acetonitrile.

    Catalyst: Acidic or basic catalysts may be employed to facilitate the reaction.

    Temperature: The reaction is usually carried out at elevated temperatures ranging from 60°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification: Techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-(4-tert-Butyl-phenyl)-4-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the triazole ring or the phenyl groups using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation, nitration, or alkylation of the phenyl rings using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitric acid, alkyl halides.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Triazoles: From reduction reactions.

    Substituted Phenyl Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in coordination chemistry for catalysis.

    Material Science: Incorporated into polymers and materials for enhanced properties.

Biology

    Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.

    Enzyme Inhibitors: Acts as inhibitors for specific enzymes in biochemical pathways.

Medicine

    Pharmaceuticals: Potential use in drug development for treating infections and other diseases.

    Diagnostics: Used in the development of diagnostic agents for detecting specific biomolecules.

Industry

    Agriculture: Used in the formulation of pesticides and herbicides.

    Chemical Manufacturing: Employed in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 5-(4-tert-Butyl-phenyl)-4-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol involves:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways: Inhibition of enzyme activity or disruption of cellular processes leading to antimicrobial or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound with similar structural features.

    5-Phenyl-4H-[1,2,4]triazole-3-thiol: A simpler analog with similar biological activities.

    4-(2-Chlorophenyl)-1,2,4-triazole: Another analog with comparable properties.

Uniqueness

    Substituent Effects: The presence of tert-butyl and chloro groups enhances the compound’s stability and biological activity.

    Enhanced Activity: Compared to simpler triazole derivatives, this compound may exhibit superior antimicrobial and enzyme inhibitory properties.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-4-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3S/c1-18(2,3)13-10-8-12(9-11-13)16-20-21-17(23)22(16)15-7-5-4-6-14(15)19/h4-11H,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEDDPDCTLGSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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